molecular formula C13H17ClN2O2 B2508280 tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate CAS No. 1211581-54-2

tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate

Cat. No.: B2508280
CAS No.: 1211581-54-2
M. Wt: 268.74
InChI Key: IVFOIKREOFXIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate is a useful research compound. Its molecular formula is C13H17ClN2O2 and its molecular weight is 268.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enantioselective Sensing of Chiral Amino Alcohols

    • Research indicates the utilization of certain compounds similar to tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate in the enantioselective sensing of chiral amino alcohols. A specific example is 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, which forms a highly fluorescent scandium complex, useful for enantioselective sensing of chiral amino alcohols through a fluorescence ligand displacement assay (Liu, Pestano, & Wolf, 2008).
  • Combinatorial Synthesis of Fused Tetracyclic Heterocycles

    • Studies have demonstrated the role of related tert-butyl compounds in the combinatorial synthesis of fused tetracyclic heterocycles. For instance, a reaction involving tert-butyl 2,4-dioxopiperidine-1-carboxylate yielded naphthyridine derivatives, showcasing its relevance in synthesizing structurally complex chemical compounds (Li et al., 2013).
  • Synthesis of Naphtho[1,6]naphthyridine Derivatives

    • Research also involves the use of tert-butyl 2,4-dioxopiperidine-1-carboxylate in catalyst-free conditions to produce naphtho[1,6]naphthyridine derivatives. This process emphasizes the compound's utility in facilitating chemical reactions under simplified conditions, enhancing the yield of desired products (Mu et al., 2015).
  • Synthesis and Structural Modification for Medical Applications

    • In the realm of pharmaceutical research, related compounds have been synthesized and structurally modified, though specific applications in drug use or dosage are beyond the scope of this exploration. For instance, tert-butyl 7α-chloro-and 7-β-chloro-7α-isopropoxy-3-methyl-1,1-dioxoceph-3-em-4-carboxylates have undergone reactions to introduce N,N-dimethylaminomethylene group at various positions, leading to the formation of compounds with potential medical relevance (Vorona et al., 2007).

Properties

IUPAC Name

tert-butyl 2-chloro-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-6-9-4-5-11(14)15-10(9)8-16/h4-5H,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFOIKREOFXIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.